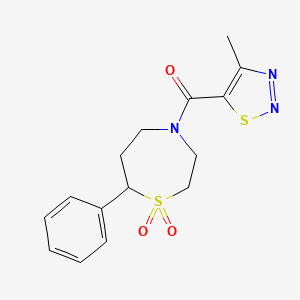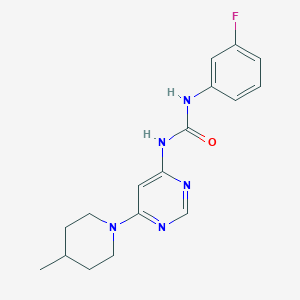
(2-Isobutylpyridin-3-yl)methanol
Übersicht
Beschreibung
“(2-Isobutylpyridin-3-yl)methanol”, also known as IBPM, is an organic compound that belongs to the family of pyridine derivatives and is classified as an alcohol. It has a molecular formula of C10H15NO .
Molecular Structure Analysis
The molecular weight of “(2-Isobutylpyridin-3-yl)methanol” is 165.236 . The InChI string representation of its structure isInChI=1S/C10H15NO/c1-8(2)6-10-9(7-12)4-3-5-11-10/h3-5,8,12H,6-7H2,1-2H3.
Wissenschaftliche Forschungsanwendungen
Lipid Dynamics in Biological Membranes
Methanol, including derivatives like (2-Isobutylpyridin-3-yl)methanol, plays a crucial role in biological and synthetic membranes. It is commonly used as a solubilizing agent for studying transmembrane proteins/peptides. Research by Nguyen et al. (2019) using small angle neutron scattering revealed that methanol significantly impacts lipid dynamics, influencing membrane structure and function, especially in scenarios like antimicrobial attack or protein reconstitution (Nguyen et al., 2019).
Catalytic Applications in Organic Synthesis
Kermagoret and Braunstein (2008) highlighted the synthesis of nickel complexes involving bidentate N,O-type ligands, demonstrating the application of methanol derivatives in organometallic chemistry. These complexes showed significant activity in the catalytic oligomerization of ethylene, showcasing the potential of such compounds in industrial chemistry processes (Kermagoret & Braunstein, 2008).
Electrocatalysis and Electrochemistry
The electroreduction of pyridinium ions, including those similar to (2-Isobutylpyridin-3-yl)methanol, has been studied by Kashti-Kaplan et al. (1981). They explored the behavior of these compounds in solvents like methanol, providing insights into their electrochemical properties which are valuable for applications in energy conversion and storage (Kashti-Kaplan et al., 1981).
Asymmetric Synthesis
Research by Durán-Galván and Connell (2010) involved the synthesis of complex organic structures from aldehydes using methanol derivatives. This research contributes to the field of asymmetric synthesis, a key area in the development of pharmaceuticals and fine chemicals (Durán-Galván & Connell, 2010).
Methanol in Sensing Technologies
Zheng et al. (2019) developed a methanol gas sensing technology using Y2O3 multishelled hollow structures. This innovation is crucial for environmental monitoring and healthcare, offering a method to detect methanol, which is harmful to human health (Zheng et al., 2019).
Biocatalysis and Green Chemistry
Chen et al. (2021) utilized E. coli as a whole-cell catalyst in a liquid-liquid biphasic microreaction system for synthesizing S-(4-chlorophenyl)-(pyridin-2-yl) methanol, a green and efficient process. This demonstrates the role of methanol derivatives in facilitating environmentally friendly chemical processes (Chen et al., 2021).
Eigenschaften
IUPAC Name |
[2-(2-methylpropyl)pyridin-3-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-8(2)6-10-9(7-12)4-3-5-11-10/h3-5,8,12H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIEINLRZXMTSEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=C(C=CC=N1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Isobutylpyridin-3-yl)methanol | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

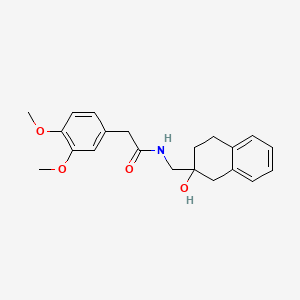
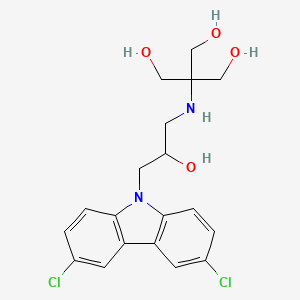
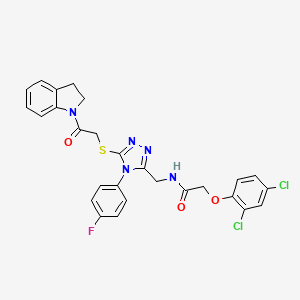
![2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2597858.png)
![(1R,5S)-8-((4-fluorophenyl)sulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2597860.png)
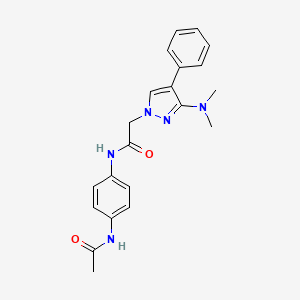


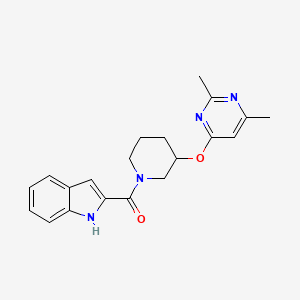
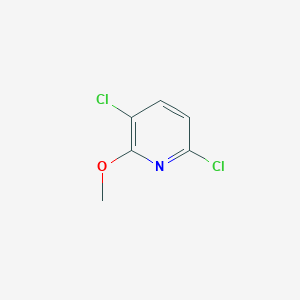
![2-[[[3-(2,5-dioxo-1-pyrrolidinyl)phenyl]-oxomethyl]amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2597872.png)
![[5-(1,3-Dioxolan-2-yl)-2-fluorophenyl]methanamine](/img/structure/B2597874.png)
